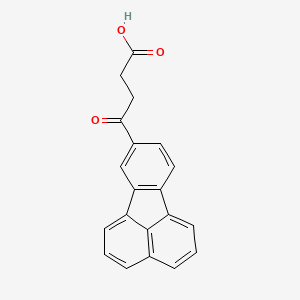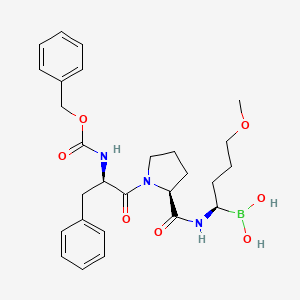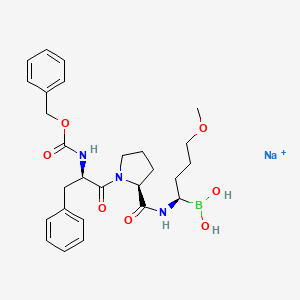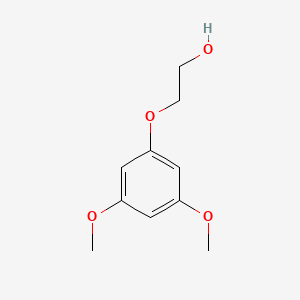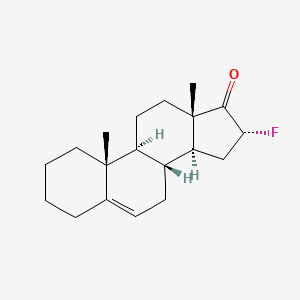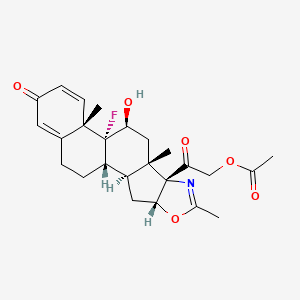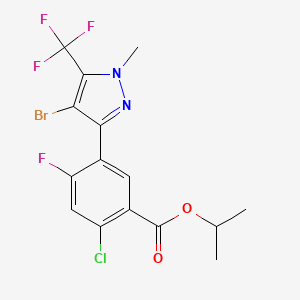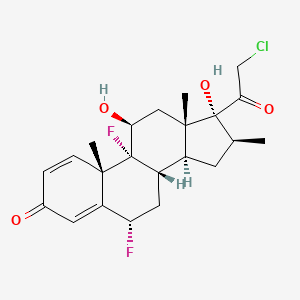
ハロベタゾール
概要
説明
科学的研究の応用
Halobetasol propionate has a wide range of scientific research applications, including:
作用機序
プロピオン酸ハロベタゾールは、いくつかの機序を通じてその効果を発揮します。
抗炎症作用: ホスホリパーゼ A₂ 阻害タンパク質(リポコルチン)の産生を誘導することにより、キニン、ヒスタミン、プロスタグランジンなどの炎症性メディエーターの放出を阻害します.
抗そう痒作用: 炎症細胞の活性を低下させることでかゆみを軽減します。
血管収縮作用: 血管を収縮させ、赤みと腫れを軽減します.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Halobetasol propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to cytoplasmic corticosteroid receptors located in both dermal and intra-dermal cells . This binding leads to the activation of specific genes that produce anti-inflammatory proteins while inhibiting the expression of pro-inflammatory genes. The interaction of Halobetasol propionate with these receptors is crucial for its therapeutic effects.
Cellular Effects
Halobetasol propionate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Halobetasol propionate can inhibit the release of inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation . Additionally, it can suppress the activity of immune cells like T-lymphocytes and macrophages, which are involved in the inflammatory response.
Molecular Mechanism
The molecular mechanism of Halobetasol propionate involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression . This regulation includes the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. Halobetasol propionate also inhibits the activity of phospholipase A2, an enzyme involved in the synthesis of inflammatory mediators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Halobetasol propionate change over time. The compound is relatively stable under various conditions, but it can degrade when exposed to hydrolytic, oxidative, photolytic, and thermal stress . Long-term studies have shown that Halobetasol propionate maintains its anti-inflammatory effects over extended periods, although its potency may decrease slightly due to degradation.
Dosage Effects in Animal Models
The effects of Halobetasol propionate vary with different dosages in animal models. At low doses, it effectively reduces inflammation without causing significant adverse effects. At high doses, Halobetasol propionate can lead to toxic effects such as skin thinning, adrenal suppression, and systemic absorption . These threshold effects highlight the importance of using appropriate dosages to balance efficacy and safety.
Metabolic Pathways
Halobetasol propionate is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into inactive metabolites . These metabolites are then excreted through the kidneys. The metabolic pathways of Halobetasol propionate ensure its clearance from the body, preventing accumulation and potential toxicity.
Transport and Distribution
Halobetasol propionate is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins . It can penetrate the stratum corneum of the skin and reach the deeper layers where it exerts its effects. The distribution of Halobetasol propionate is influenced by factors such as skin permeability and the presence of binding proteins that facilitate its localization.
Subcellular Localization
The subcellular localization of Halobetasol propionate is primarily in the cytoplasm and nucleus of target cells . It binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. In the nucleus, Halobetasol propionate regulates gene expression by interacting with specific DNA sequences. This subcellular localization is essential for its anti-inflammatory and immunosuppressive effects.
準備方法
合成経路と反応条件
プロピオン酸ハロベタゾールは、複数段階の化学プロセスによって合成されます。合成には、ステロイド骨格へのハロゲン原子(塩素とフッ素)の導入、続いてプロピオン酸によるエステル化が含まれます。主な手順は以下のとおりです。
ハロゲン化: ステロイド構造への塩素とフッ素原子の導入。
エステル化: プロピオン酸との反応によるプロピオン酸エステルの生成.
工業生産方法
プロピオン酸ハロベタゾールの工業生産には、高性能液体クロマトグラフィー(HPLC)による精製を用いた大規模な化学合成が用いられます。 このプロセスは、最終製品の純度と一貫性を確保します .
化学反応解析
反応の種類
プロピオン酸ハロベタゾールは、以下を含むいくつかの種類の化学反応を受けます。
酸化: ヒドロキシル基のケトンへの変換。
還元: ケトンのヒドロキシル基への還元。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化アルミニウムリチウム(LiAlH₄)などの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、プロピオン酸ハロベタゾールの様々なヒドロキシル化およびケトン誘導体があります .
科学研究の応用
プロピオン酸ハロベタゾールは、以下を含む幅広い科学研究の応用があります。
化学反応の分析
Types of Reactions
Halobetasol propionate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen substitution.
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of halobetasol propionate .
類似化合物との比較
プロピオン酸ハロベタゾールは、しばしばプロピオン酸クロベタゾールやジプロピオン酸ベタメタゾンなどの他の高力価コルチコステロイドと比較されます。 これらの化合物はすべて、炎症性皮膚疾患の治療に効果的ですが、プロピオン酸ハロベタゾールは、その高い力価とより長い作用時間によってユニークです .
類似化合物
プロピオン酸クロベタゾール: 同様の適応症に使用されるもう1つの超高力価コルチコステロイド.
ジプロピオン酸ベタメタゾン: 同様の抗炎症特性を持つ高力価コルチコステロイド.
フルオシノニド: 様々な皮膚疾患の治療に使用される強力なコルチコステロイド.
結論
プロピオン酸ハロベタゾールは、皮膚科および科学研究において重要な応用を持つ高力価コルチコステロイドです。そのユニークな化学構造と高い力価は、炎症性皮膚疾患の治療やコルチコステロイドが細胞プロセスに及ぼす影響を研究するための貴重な化合物となっています。
特性
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHFPXVYPMWYQD-XHIJKXOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243759 | |
| Record name | Halobetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit phospholipase 2 and neutrophil apoptosis and demargination, resulting in decreased formation of arachidonic acid derivatives. They also inhibit NF-Kappa B and other inflammatory transcription factors while promoting anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
98651-66-2 | |
| Record name | Halobetasol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98651-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halobetasol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098651662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Halobetasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOBETASOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P6159HM7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
200-216 | |
| Record name | Ulobetasol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does halobetasol propionate exert its anti-inflammatory effects?
A1: Halobetasol propionate is a synthetic topical corticosteroid classified as "superpotent." [] It diffuses across cell membranes and binds to cytoplasmic corticosteroid receptors within dermal and intradermal cells. [] This interaction activates the expression of anti-inflammatory proteins, primarily through the glucocorticoid response element. [] One crucial downstream effect is the induction of phospholipase A2 inhibitory proteins, which prevent the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes. [] By reducing the production of these mediators, halobetasol propionate effectively diminishes inflammation, erythema, and pruritus. []
Q2: Does halobetasol propionate affect epidermal cell activity?
A2: Yes, halobetasol propionate, like other glucocorticoids, influences epidermal cell activity. It inhibits fibroblasts from producing collagen and elastin fibers, essential components for maintaining skin tautness, especially during rapid growth. [] This inhibition can lead to a lack of structural support, potentially causing dermal and epidermal tearing, a risk factor for striae formation. []
Q3: What is the molecular formula and weight of halobetasol propionate?
A3: The molecular formula for halobetasol propionate is C25H31ClO6F, and its molecular weight is 484.95 g/mol.
Q4: What is known about the compatibility of halobetasol propionate with other topical agents?
A4: Halobetasol propionate has demonstrated compatibility with certain topical agents. Notably, it remains stable when mixed with calcipotriene, another common psoriasis treatment, for up to two weeks. [] This compatibility allows for the combined use of these agents, potentially offering enhanced therapeutic benefits. [] Conversely, mixing calcipotriene with some other topical preparations can lead to its inactivation, highlighting the importance of careful formulation considerations. []
Q5: Has halobetasol propionate shown compatibility with ammonium lactate, and what are the potential benefits?
A5: Research indicates that halobetasol propionate is compatible with ammonium lactate. [] Importantly, ammonium lactate has shown promise in preventing or reducing cutaneous atrophy, a potential side effect of topical corticosteroid use. [] This protective effect is attributed to ammonium lactate's ability to preserve dermal ground substance and mitigate steroid-induced epidermal thinning. [] Consequently, combining halobetasol propionate with ammonium lactate may offer a strategy to maintain treatment efficacy while potentially mitigating this adverse effect. []
Q6: How does the chemical structure of halobetasol propionate contribute to its potency as a topical corticosteroid?
A6: Halobetasol propionate is classified as an ultra-high potency topical corticosteroid. [] Its structure includes a fluorine atom at the 6α position and a chlorine atom at the 9α position. [] These halogen substitutions, particularly the fluorine at the 6α position, significantly enhance its glucocorticoid receptor binding affinity and, consequently, its potency compared to other corticosteroids. []
Q7: Do different formulations of halobetasol propionate exhibit varying potencies?
A7: The vehicle used in a topical formulation significantly influences the potency of halobetasol propionate. [] Highly occlusive vehicles, like ointments, enhance its percutaneous absorption by increasing stratum corneum hydration. [] This enhanced absorption leads to a higher concentration of the drug reaching target cells, thereby increasing its potency compared to less occlusive vehicles like creams or lotions. []
Q8: Are there formulation strategies to improve the delivery and efficacy of halobetasol propionate?
A8: Yes, novel formulation strategies using polymeric emulsion technology have been explored to enhance the delivery and efficacy of halobetasol propionate. [] This technology allows for the uniform delivery of optimally sized drug particles onto the skin surface. [, ] The polymeric matrix and emulsion in these formulations not only keep the skin hydrated but also facilitate more efficient delivery of halobetasol propionate into the epidermis. [, ]
Q9: How does halobetasol propionate lotion compare to halobetasol propionate cream in terms of hydration?
A9: A double-blinded study comparing halobetasol propionate 0.05% lotion to halobetasol propionate 0.05% cream revealed that the lotion provided superior skin hydration. [] This difference is attributed to the formulation characteristics of the lotion, which led to a faster onset and higher level of moisturization compared to the cream. [] Notably, neither formulation demonstrated significant occlusive properties. [] This finding suggests that the enhanced hydration observed with the lotion is likely due to its formulation components rather than an occlusive effect. []
Q10: Does topical application of halobetasol propionate lead to systemic absorption?
A10: While topical application primarily targets localized areas, studies indicate that a small amount of halobetasol propionate can enter systemic circulation. [] Research suggests that less than 6% of the applied dose reaches the bloodstream within 96 hours of application. [] The extent of absorption may vary depending on factors such as the area of application, the condition of the skin barrier, and the type of vehicle used in the formulation. []
Q11: What is the efficacy of halobetasol propionate in treating plaque psoriasis compared to other topical corticosteroids?
A12: Clinical trials have consistently demonstrated the efficacy of halobetasol propionate in treating plaque psoriasis. [, , , , , , , ] In a multicenter, randomized, double-blind study, halobetasol propionate 0.01% lotion proved statistically superior to vehicle in reducing psoriasis severity, as measured by the Investigator's Global Assessment (IGA) score. [] This improvement was observed as early as week 2 and sustained throughout the 8-week treatment period. [] Furthermore, halobetasol propionate 0.01% lotion demonstrated comparable efficacy to a higher concentration, halobetasol propionate 0.05% cream, in achieving treatment success, reducing psoriasis signs (erythema, plaque elevation, and scaling), and improving body surface area (BSA) after two weeks of treatment. []
Q12: Has halobetasol propionate shown effectiveness in treating palmoplantar psoriasis, a particularly challenging form of the disease?
A13: Yes, a recent open-label, investigator-initiated trial investigated the effectiveness of a fixed-combination topical lotion containing halobetasol propionate 0.01% and tazarotene 0.045% in treating palmoplantar psoriasis. [] Results showed significant improvement in disease severity as assessed by the Palmoplantar Physician Global Assessment score. [] This finding suggests that the combined action of halobetasol propionate and tazarotene may be beneficial in managing this challenging psoriasis subtype. []
Q13: What analytical techniques are commonly employed for quantifying halobetasol propionate and its potential impurities in pharmaceutical formulations?
A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for quantifying halobetasol propionate and its impurities in various formulations. [, , , , ] The selection of specific columns, mobile phases, and detection wavelengths may vary depending on the desired sensitivity, selectivity, and the complexity of the sample matrix. [, , , , ]
Q14: What parameters are essential for validating analytical methods used to quantify halobetasol propionate and its impurities?
A15: Analytical methods used for quantifying halobetasol propionate and its impurities must undergo rigorous validation to ensure accurate and reliable results. [] Key validation parameters include:
- Specificity: The method should be capable of differentiating halobetasol propionate from other components in the formulation and potential degradation products. []
- Linearity: A linear relationship should exist between the concentration of halobetasol propionate and the analytical response over a defined concentration range. []
- Accuracy: The method should provide results close to the true value of halobetasol propionate in the sample. []
- Precision: The method should yield consistent results with minimal variation between repeated measurements. []
- Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of halobetasol propionate that can be reliably detected and quantified, respectively. []
Q15: Are there alternative topical treatments for psoriasis, and how does halobetasol propionate compare?
A16: Yes, several alternative topical treatments exist for psoriasis, each with its mechanism of action and potency. [, , , ]
- Calcipotriol (Calcipotriene): This vitamin D analogue inhibits keratinocyte proliferation and promotes differentiation, making it effective in treating plaque psoriasis. [] It is often used in combination with halobetasol propionate for enhanced efficacy and potentially reduced side effects. []
- Tazarotene: A retinoid that normalizes keratinocyte differentiation and reduces inflammation. [, , , ] It is available in various formulations, including a fixed-dose combination with halobetasol propionate, which has shown promising results in clinical trials. [, , , ]
- Tacrolimus: A calcineurin inhibitor that suppresses T-cell activation, effectively reducing inflammation. [, ] While effective, tacrolimus may have a slower onset of action compared to halobetasol propionate. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


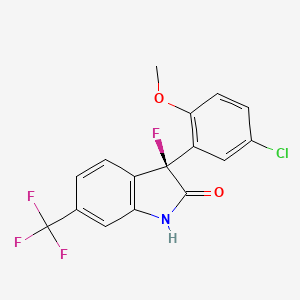
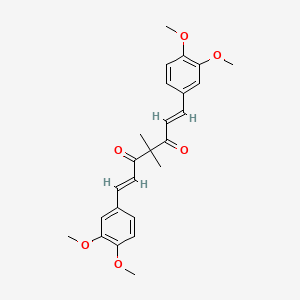
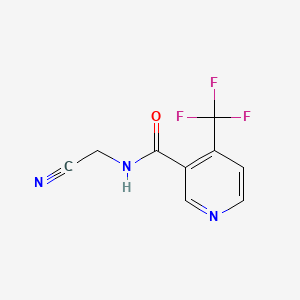
![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)
